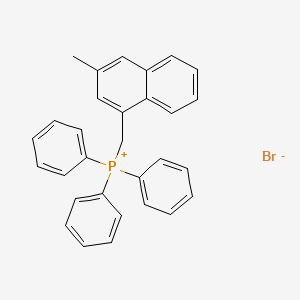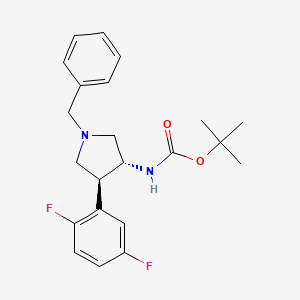
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide is a chemical compound known for its unique structure and properties. It is composed of a naphthalene ring substituted with a methyl group at the third position, a triphenylphosphonium group, and a bromide ion. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide typically involves the reaction of (3-Methyl-1-naphthyl)methyl bromide with triphenylphosphine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Large-scale reactors and automated systems are used to control the reaction parameters precisely. The final product is subjected to rigorous quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide involves its interaction with molecular targets through its phosphonium group. It can participate in various chemical reactions, influencing molecular pathways and processes. The exact mechanism depends on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium chloride
- (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium iodide
- (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium fluoride
Uniqueness
(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide is unique due to its specific bromide ion, which imparts distinct reactivity and properties compared to its chloride, iodide, and fluoride counterparts. This uniqueness makes it suitable for specific applications where the bromide ion’s characteristics are advantageous.
Eigenschaften
CAS-Nummer |
77028-94-5 |
|---|---|
Molekularformel |
C30H26BrP |
Molekulargewicht |
497.4 g/mol |
IUPAC-Name |
(3-methylnaphthalen-1-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H26P.BrH/c1-24-21-25-13-11-12-20-30(25)26(22-24)23-31(27-14-5-2-6-15-27,28-16-7-3-8-17-28)29-18-9-4-10-19-29;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XSZCWGVNTLAGII-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C(=C1)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)



![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)


![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)

